molecular formula C8H4BrF3O B2400776 3-[(Trifluorovinyl)oxy]bromobenzene CAS No. 260262-38-2

3-[(Trifluorovinyl)oxy]bromobenzene

Cat. No.: B2400776
CAS No.: 260262-38-2
M. Wt: 253.018
InChI Key: LXYMPCRKNAEUIM-UHFFFAOYSA-N
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Description

3-[(Trifluorovinyl)oxy]bromobenzene is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.018 g/mol.

Mechanism of Action

Mode of Action

The exact mode of action of 3-[(Trifluorovinyl)oxy]bromobenzene It’s possible that it may interact with its targets through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile would attack the carbon atom at the benzylic position, leading to the substitution of the halogen .

Biochemical Pathways

The biochemical pathways affected by This compound This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trifluorovinyl)oxy]bromobenzene typically involves the reaction of bromobenzene derivatives with trifluorovinyl ethers. One common method includes the use of Grignard reagents, where 4-[trifluorovinyl(oxy)]bromobenzene reacts with magnesium to form the Grignard reagent . This reaction is carried out under controlled temperatures, usually below -20°C, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(Trifluorovinyl)oxy]bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Grignard Reagents: Used for forming carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-[(Trifluorovinyl)oxy]bromobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluorovinyl group.

    4-Bromo-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group on the benzene ring.

Uniqueness: 3-[(Trifluorovinyl)oxy]bromobenzene is unique due to the presence of the trifluorovinyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and reactivity. This makes it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-3-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMPCRKNAEUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetonitrile (3.5 L) and zinc (Zn) (0.462 mol) were put in a 2-bulb flask and mixed at 80° C. Then, 3-(2-bromotetrafluoroethoxy)bromobenzene prepared in (1) was slowly dropped for 3 hours. The reaction mixture was refluxed for 10 hours and then evaporated. The unpurified product was extracted with hexane. Hexane remaining in the filtrate was removed using a vacuum evaporator to obtain 3-[(trifluorovinyl)oxy]bromobenzene, which is in liquid state at room temperature (yield: 79.4%).
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0.462 mol
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